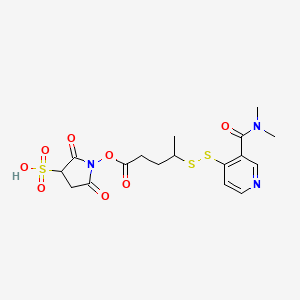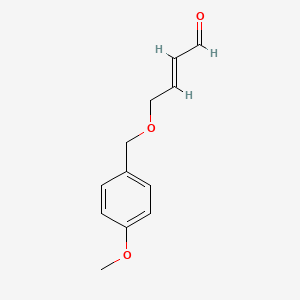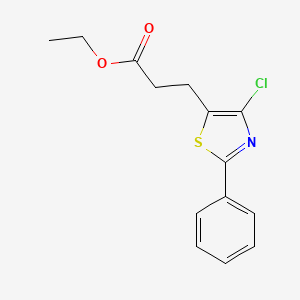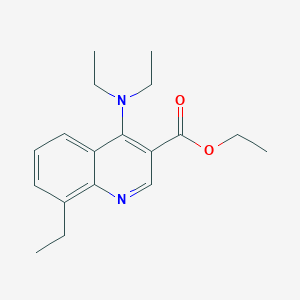
Piperazine-2-carboxylic acid dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-2-carboxylic acid dihydrobromide is a chemical compound with the molecular formula C5H12Br2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carboxylic acid dihydrobromide typically involves the reaction of ethylenediamine with various reagents. One common method includes the use of N,N’-di(trifluoroacetyl)ethylenediamine, which reacts with methyl β-bromopropionate under basic conditions to form the desired piperazine derivative . The reaction conditions often involve the use of sodium hydroxide or potassium hydroxide as bases and various solvents such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine-2-carboxylic acid dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Piperazine-2-carboxylic acid dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of piperazine-2-carboxylic acid dihydrobromide involves its interaction with specific molecular targets. For instance, piperazine derivatives act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, allowing them to be expelled from the host body .
Comparaison Avec Des Composés Similaires
Piperazine: The parent compound, used widely in medicinal chemistry.
Piperazine-2-carboxylic acid dihydrochloride: Another derivative with similar properties but different counterions.
N-methylpiperazine: A methylated derivative with distinct pharmacological properties.
Uniqueness: Piperazine-2-carboxylic acid dihydrobromide is unique due to its specific bromide counterions, which can influence its solubility and reactivity compared to other piperazine derivatives .
Propriétés
Formule moléculaire |
C5H12Br2N2O2 |
|---|---|
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
piperazine-2-carboxylic acid;dihydrobromide |
InChI |
InChI=1S/C5H10N2O2.2BrH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H |
Clé InChI |
MKOCZANLCVXUFO-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)C(=O)O.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)


![2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11834261.png)


![4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11834274.png)
![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)

![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)

![ethyl 1-[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]-3-cyano-4-[4-(2,6-difluorophenoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B11834329.png)
